molecular formula C18H18BrN3O4S B11380225 4-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

4-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B11380225
M. Wt: 452.3 g/mol
InChI Key: CAUUHIJHBSSDEW-UHFFFAOYSA-N
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Description

4-BROMO-N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a bromine atom, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Bromine Atom: Bromination of the benzene ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the corresponding amine with a sulfonyl chloride under basic conditions.

    Final Coupling: The final step involves coupling the oxadiazole derivative with the sulfonamide intermediate under suitable conditions, often using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of phenols or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-BROMO-N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of novel materials with specific electronic or photonic properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and sulfonamide group are known to interact with various biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N-ETHYL-N-{[3-(4-HYDROXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE
  • 4-BROMO-N-ETHYL-N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE

Uniqueness

The presence of the methoxy group in 4-BROMO-N-ETHYL-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE imparts unique electronic properties, potentially enhancing its interaction with specific biological targets or materials applications.

Properties

Molecular Formula

C18H18BrN3O4S

Molecular Weight

452.3 g/mol

IUPAC Name

4-bromo-N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C18H18BrN3O4S/c1-3-22(27(23,24)16-10-6-14(19)7-11-16)12-17-20-18(21-26-17)13-4-8-15(25-2)9-5-13/h4-11H,3,12H2,1-2H3

InChI Key

CAUUHIJHBSSDEW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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